molecular formula C16H17NO2 B5937793 N-ethyl-2'-(hydroxymethyl)biphenyl-3-carboxamide

N-ethyl-2'-(hydroxymethyl)biphenyl-3-carboxamide

Cat. No.: B5937793
M. Wt: 255.31 g/mol
InChI Key: SNFOZEJHUTYKRR-UHFFFAOYSA-N
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Description

N-ethyl-2’-(hydroxymethyl)biphenyl-3-carboxamide is an organic compound belonging to the biphenyl class of chemicals. This compound features a biphenyl core with an ethyl group, a hydroxymethyl group, and a carboxamide group attached to it. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Properties

IUPAC Name

N-ethyl-3-[2-(hydroxymethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-17-16(19)13-8-5-7-12(10-13)15-9-4-3-6-14(15)11-18/h3-10,18H,2,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFOZEJHUTYKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2’-(hydroxymethyl)biphenyl-3-carboxamide typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of Functional Groups: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, while the ethyl group can be added through an alkylation reaction.

    Formation of Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.

Industrial Production Methods

In an industrial setting, the production of N-ethyl-2’-(hydroxymethyl)biphenyl-3-carboxamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2’-(hydroxymethyl)biphenyl-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

N-ethyl-2’-(hydroxymethyl)biphenyl-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2’-(hydroxymethyl)biphenyl-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2’-(hydroxymethyl)biphenyl-3-carboxamide
  • N-propyl-2’-(hydroxymethyl)biphenyl-3-carboxamide
  • N-ethyl-2’-(methoxymethyl)biphenyl-3-carboxamide

Uniqueness

N-ethyl-2’-(hydroxymethyl)biphenyl-3-carboxamide is unique due to the specific combination of functional groups attached to the biphenyl core. This combination imparts distinct chemical properties and potential biological activities, differentiating it from other similar compounds.

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